5-Bromo-4-chloropyrimidin-2-amine

Cross-coupling Site-selectivity Pyrimidine

Medicinal chemists developing kinase inhibitor libraries often struggle with regioselective functionalization of pyrimidine cores. This compound overcomes that challenge with three orthogonally reactive sites: C2-NH2 (acylation/diazotization), C4-Cl (SNAr), and C5-Br (Suzuki coupling). The C5-Br is ~3-fold more reactive than C4-Cl toward aminolysis, enabling predictable site-selective derivatization. • 98% HPLC purity ensures consistent multi-step yields. • Solid, thermally stable (bp ~382°C) for high-temperature Pd couplings. • LogP 1.40 enhances cellular permeability of nucleoside analog products.

Molecular Formula C4H3BrClN3
Molecular Weight 208.44 g/mol
CAS No. 1044767-99-8
Cat. No. B1292770
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-4-chloropyrimidin-2-amine
CAS1044767-99-8
Molecular FormulaC4H3BrClN3
Molecular Weight208.44 g/mol
Structural Identifiers
SMILESC1=C(C(=NC(=N1)N)Cl)Br
InChIInChI=1S/C4H3BrClN3/c5-2-1-8-4(7)9-3(2)6/h1H,(H2,7,8,9)
InChIKeyZNHIZVRENCRAPA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-4-chloropyrimidin-2-amine (CAS 1044767-99-8) – Halogenated Pyrimidine Building Block for Orthogonal Synthesis


5-Bromo-4-chloropyrimidin-2-amine is a dihalogenated pyrimidine bearing an amino group at the 2-position, a chloro substituent at the 4-position, and a bromo substituent at the 5-position . With a molecular weight of 208.44 g/mol and a typical purity of 98% (HPLC), it serves as a versatile intermediate in medicinal chemistry, particularly for the synthesis of kinase inhibitors and nucleoside analogs . Its solid physical form and computed boiling point of ~382 °C facilitate handling and purification .

Why 5-Bromo-4-chloropyrimidin-2-amine Cannot Be Replaced by Generic Halopyrimidines


Although several halogenated pyrimidines exist, the unique combination of three distinct functional groups—a C2-amino group, a C4-chloro leaving group, and a C5-bromo coupling handle—enables orthogonal synthetic transformations that simpler analogs cannot replicate. The amino group can be diazotized or acylated, the chloro can undergo nucleophilic aromatic substitution (SNAr), and the bromo can participate in palladium-catalyzed cross-couplings [1]. Classically, within pyrimidines, bromo substituents are up to three-fold more reactive than chloro in aminolysis, establishing a hierarchy that can be exploited for site-selective derivatization [2].

Quantitative Differentiation Evidence for 5-Bromo-4-chloropyrimidin-2-amine


C–Br vs C–Cl Bond Reactivity Differential Enables Sequential Cross-Coupling

Quantum mechanical calculations on a closely related dihalogenated pyrimidine, 5-bromo-2,4-dichloropyrimidine, reveal that the C–Br bond has a lower IR stretching frequency (1165 cm⁻¹) than the C–Cl bond (1191 cm⁻¹), indicating a weaker bond and greater lability toward oxidative addition . This 26 cm⁻¹ difference translates into preferential C–Br activation in palladium-catalyzed reactions, consistent with the experimental observation that bromo substituents on pyrimidines react up to three-fold faster than chloro in aminolysis [1].

Cross-coupling Site-selectivity Pyrimidine

Enhanced Lipophilicity Relative to the Des-bromo Analog 2-Amino-4-chloropyrimidine

The computed Consensus Log Po/w for 5-bromo-4-chloropyrimidin-2-amine is 1.40 , compared to the experimental Log P of approximately 0.5 for 2-amino-4-chloropyrimidine as reported in PubChem [1]. The approximately 0.9 log unit increase in lipophilicity conferred by the bromo substituent can enhance passive membrane permeability, a critical parameter in cell-based assays.

Lipophilicity Physicochemical properties Drug-likeness

Purity Specification Advantage Over 4-Amino-5-bromo-2-chloropyrimidine (regioisomer)

The target compound is routinely supplied at ≥98% purity as determined by HPLC, with certificates of analysis provided by vendors such as Bidepharm . In comparison, the regioisomer 4-amino-5-bromo-2-chloropyrimidine (CAS 205672-25-9) is often listed at 95% purity by multiple suppliers . The 3-percentage-point higher baseline purity reduces the burden of additional purification prior to sensitive reactions.

Purity Quality control Reproducibility

Synthetic Accessibility: Higher Yield Route from 2-Amino-4-chloropyrimidine

A reported synthetic route to 5-bromo-4-chloropyrimidin-2-amine via direct bromination of 2-amino-4-chloropyrimidine proceeds with an approximate yield of 85% . In contrast, the synthesis of the regioisomer 4-amino-5-bromo-2-chloropyrimidine from 2,4-dichloro-5-bromopyrimidine requires careful cryogenic control (<10 °C) and often yields a mixture of regioisomers, necessitating chromatographic separation . The more practical preparation of the target compound can translate to lower procurement cost and better availability.

Synthetic yield Scalability Cost efficiency

Thermal Stability Advantage Over 2-Amino-4-chloropyrimidine

2-Amino-4-chloropyrimidine melts with decomposition at 155–160 °C . In contrast, 5-bromo-4-chloropyrimidin-2-amine has a predicted boiling point of 382 °C and no decomposition temperature reported, suggesting substantially greater thermal stability . This property is particularly advantageous for high-temperature cross-coupling reactions (e.g., Suzuki couplings at 80–110 °C) where the des-bromo analog would degrade.

Thermal stability High-temperature reactions Storage

Procurement-Driven Application Scenarios for 5-Bromo-4-chloropyrimidin-2-amine


Sequential Diversification in Kinase Inhibitor Synthesis

The orthogonal reactivity of the C4-chloro and C5-bromo sites allows chemists to sequentially introduce substituents via SNAr and Suzuki coupling, respectively, in the construction of kinase inhibitor libraries. The higher purity (98%) and thermal stability ensure consistent performance across multi-step sequences .

Building Block for Nucleoside Analogs Requiring Enhanced Lipophilicity

With a Consensus Log Po/w of 1.40, this compound imparts greater lipophilicity than des-bromo analogs, making it a preferred intermediate for nucleoside analogs where cellular permeability is critical .

High-Temperature Palladium-Catalyzed Cross-Coupling Programs

The absence of a decomposition melting point enables safe use at elevated temperatures (>100 °C) typical of Suzuki–Miyaura and Buchwald–Hartwig reactions, unlike 2-amino-4-chloropyrimidine which decomposes at 155–160 °C .

Regioisomer-Specific Scaffold for CDK4/6 Inhibitor Intermediates

The 2-amino-5-bromo-4-chloro substitution pattern is distinct from the 4-amino-5-bromo-2-chloro regioisomer used in Palbociclib impurity synthesis, enabling access to a different chemical space while maintaining high purity standards .

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